Oxytocin, desamino-(4-fluoro-phe)(2)-
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Overview
Description
Oxytocin, desamino-(4-fluoro-phe)(2)-: is a synthetic analog of the naturally occurring hormone oxytocin. This compound is characterized by the substitution of the second amino acid in the oxytocin sequence with 4-fluoro-phenylalanine and the removal of the amino group from the first amino acid. These modifications enhance the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, desamino-(4-fluoro-phe)(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of 4-fluoro-phenylalanine and the removal of the amino group are achieved through specific chemical reactions during the synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and high-purity reagents ensures the efficient and consistent production of oxytocin, desamino-(4-fluoro-phe)(2)-. The final product undergoes rigorous purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Oxytocin, desamino-(4-fluoro-phe)(2)- can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized to form a stable cyclic structure.
Reduction: The disulfide bond can be reduced to yield linear peptides.
Substitution: The fluorine atom in 4-fluoro-phenylalanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclic oxytocin analogs with disulfide bridges.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with substituted fluorine atoms.
Scientific Research Applications
Chemistry: Oxytocin, desamino-(4-fluoro-phe)(2)- is used as a model compound in peptide chemistry to study the effects of amino acid substitutions on peptide stability and activity .
Biology: In biological research, this compound is employed to investigate the role of oxytocin receptors in various physiological processes, including social behavior, stress response, and reproductive functions .
Medicine: Clinically, oxytocin, desamino-(4-fluoro-phe)(2)- is explored for its potential therapeutic applications in conditions such as autism spectrum disorders, social anxiety, and postpartum depression .
Industry: In the pharmaceutical industry, this compound serves as a reference standard for the development and quality control of oxytocin analogs .
Mechanism of Action
Oxytocin, desamino-(4-fluoro-phe)(2)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed in the central nervous system and peripheral tissues. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as phospholipase C and the mobilization of intracellular calcium. These pathways ultimately influence neuronal activity and neurotransmitter release, affecting various physiological and behavioral responses .
Comparison with Similar Compounds
Desamino-oxytocin: Lacks the amino group at the first position but does not have the 4-fluoro-phenylalanine substitution.
Atosiban: A synthetic oxytocin receptor antagonist with different amino acid substitutions.
Desmopressin: An analog of vasopressin with modifications to enhance stability and selectivity.
Uniqueness: Oxytocin, desamino-(4-fluoro-phe)(2)- is unique due to the combined modifications of desamination and fluorine substitution, which confer enhanced stability and resistance to enzymatic degradation. These properties make it particularly valuable for long-term studies and therapeutic applications .
Properties
CAS No. |
52574-21-7 |
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Molecular Formula |
C43H64FN11O11S2 |
Molecular Weight |
994.2 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-fluorophenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H64FN11O11S2/c1-5-23(4)36-42(65)50-26(12-13-32(45)56)38(61)51-29(19-33(46)57)39(62)53-30(21-68-67-16-14-35(59)49-28(40(63)54-36)18-24-8-10-25(44)11-9-24)43(66)55-15-6-7-31(55)41(64)52-27(17-22(2)3)37(60)48-20-34(47)58/h8-11,22-23,26-31,36H,5-7,12-21H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,65)(H,51,61)(H,52,64)(H,53,62)(H,54,63) |
InChI Key |
POLOFNOUBKPDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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